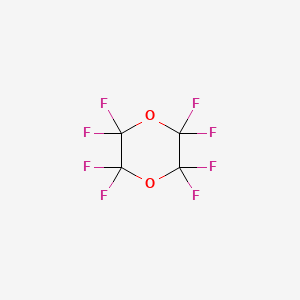

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAWZONWWOUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-22-9 | |

| Record name | 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies for 2,2,3,3,5,5,6,6 Octafluoro 1,4 Dioxane

Precursor Selection and Preparation for Fluorination

The primary precursor for the synthesis of 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane is its hydrocarbon analog, 1,4-dioxane (B91453). Industrially, 1,4-dioxane is typically produced through the acid-catalyzed dehydration of diethylene glycol. However, for fluorination reactions, the purity of the starting material is critical to prevent unwanted side reactions and to ensure the efficiency of the process.

Common impurities in commercial 1,4-dioxane include water, acetaldehyde, and peroxides, all of which can interfere with fluorination. Water can react with many fluorinating agents, while aldehydes and peroxides can lead to the formation of undesired byproducts. Therefore, rigorous purification of 1,4-dioxane is an essential preparatory step.

Several methods can be employed for the purification of 1,4-dioxane. Peroxides are often removed by refluxing with a reducing agent such as sodium borohydride (B1222165) or anhydrous stannous chloride, followed by distillation. lookchem.com Water can be removed by distillation or by using drying agents like molecular sieves. lookchem.com A common procedure involves refluxing the solvent with a mixture of concentrated hydrochloric acid and water to remove acetaldehyde, followed by treatment with potassium hydroxide (B78521) pellets to separate the aqueous phase, and finally, refluxing over sodium metal to ensure anhydrous conditions before distillation. lookchem.com

Direct Fluorination Techniques

Direct fluorination involves the reaction of the hydrocarbon precursor with elemental fluorine, typically diluted with an inert gas to moderate its high reactivity. This method has been successfully employed for the synthesis of this compound.

Elemental Fluorine-Mediated Reactions

The direct fluorination of 1,4-dioxane with elemental fluorine has been shown to produce this compound. In a notable study, a 38.5% yield of the desired perfluorinated dioxane was achieved. This process also resulted in the formation of a significant byproduct, the acyclic ether perfluoro-1,2-dimethoxyethane, in a 4% yield, highlighting the challenge of preserving the ring structure during fluorination.

Controlled Reaction Conditions and Temperature Regimes

Control of reaction conditions is paramount in direct fluorination to manage the high exothermicity of the reaction and to minimize fragmentation of the starting material. A specialized cryogenic reactor is often employed to maintain low temperatures and to control the introduction of both the precursor and the fluorine gas.

In a typical experimental setup for the synthesis of perfluoro-1,4-dioxane, the 1,4-dioxane precursor is first evaporated into a stream of helium and condensed into a multi-zone cryogenic reactor cooled to low temperatures, such as -78°C. A diluted stream of fluorine in helium is then passed over the solid dioxane. The reaction is initiated at a low temperature and the temperature is gradually increased over several days. The fluorine concentration is also incrementally increased during the process to achieve complete fluorination. This programmed temperature and reactant concentration approach is crucial for obtaining the desired product while minimizing the formation of cleavage products.

| Parameter | Condition |

|---|---|

| Precursor | 1,4-Dioxane (3.3 g) |

| Reactor Type | Four-zone cryogenic reactor |

| Initial Reactor Temperature | -78°C |

| Fluorine Flow Rate (initial) | 0.5 cm³/min (diluted with 20 cm³/min Helium) |

| Fluorine Flow Rate (intermediate) | 1.0 cm³/min |

| Fluorine Flow Rate (final) | 1.5 cm³/min |

| Reaction Duration | Approximately 7 days |

| Product Yield (C₄F₈O₂) | 38.5% |

| Byproduct Yield (Perfluoro-1,2-dimethoxyethane) | 4% |

Electrochemical Fluorination (Simons Process)

Electrochemical fluorination, known as the Simons process, is a widely used industrial method for the production of perfluorinated compounds. wikipedia.org This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org

Cell Design and Electrode Configurations

A typical Simons electrochemical fluorination cell consists of a vessel, often made of a material resistant to hydrogen fluoride such as steel or nickel, which also serves as the cathode. The anode is a crucial component and is typically constructed from nickel plates. The design often incorporates a pack of alternating anode and cathode plates to maximize the electrode surface area. For laboratory-scale preparations, a simpler design with a nickel anode immersed in the electrolyte solution within a suitable container can be used. wikipedia.org

Electrolyte Composition and Additives

The electrolyte in the Simons process is anhydrous hydrogen fluoride (aHF), which serves as both the solvent and the fluorine source. wikipedia.org The organic precursor, in this case, 1,4-dioxane, is dissolved in the aHF. The conductivity of the solution is often low initially and increases as the fluorination proceeds and polar, fluorinated products are formed. Additives are sometimes used to enhance the conductivity of the electrolyte, although for many substrates, the organic compound itself provides sufficient conductivity once the process is initiated.

Attempts to synthesize this compound using the Simons process have been reported to be unsuccessful in yielding the desired cyclic product. Instead, the primary product isolated was the acyclic ether, perfluoro-1,2-dimethoxyethane, in a low yield of 4%. This outcome suggests that the conditions of electrochemical fluorination, likely the acidic nature of the hydrogen fluoride electrolyte and the reactive species at the anode surface, promote the cleavage of the ether linkages in the 1,4-dioxane ring. The mechanism of ether cleavage in acidic media typically involves protonation of the ether oxygen, making it a better leaving group and susceptible to nucleophilic attack or rearrangement, which in this context leads to ring opening. wikipedia.orglongdom.orglibretexts.org

Optimization of Electrochemical Parameters

The electrochemical fluorination of 1,4-dioxane is typically carried out using the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). psu.edu The efficiency and selectivity of this process are highly dependent on several key parameters. Optimizing these parameters is crucial for maximizing the yield of the desired octafluorinated product while minimizing side reactions such as fragmentation and polymerization.

Key parameters that require careful control include:

Electrolyte Composition: The concentration of the 1,4-dioxane substrate in the anhydrous hydrogen fluoride electrolyte is a critical factor. A low concentration is often used to ensure sufficient solubility and to control the reaction rate. Additives or different fluoride sources, such as triethylamine-hydrogen fluoride complexes (e.g., Et₃N·3HF or Et₃N·5HF), can be used to modify the electrolyte's conductivity and fluorinating power, although this is more common in partial fluorination. researchgate.netlew.ro

Temperature: The electrolysis is generally conducted at low temperatures, often around 0°C or below, to manage the reaction's exothermicity and to minimize the volatility of the hydrogen fluoride electrolyte. researchgate.net Precise temperature control helps to prevent thermal degradation of the starting material and products.

Electrode Material: Nickel anodes are commonly used in the Simons process. researchgate.net The condition of the anode surface is vital, as passivation (the formation of a non-conductive layer) can impede the electrolysis process. lew.ro

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Cell Voltage | 5–6 V | Drives the electrochemical reaction; affects fluorination efficiency. |

| Current Density | Variable (e.g., 20-50 mA/cm²) | Influences reaction rate and selectivity; high values can lead to degradation. |

| Temperature | -10°C to 10°C | Controls reaction exothermicity and HF volatility; affects product stability. |

| Substrate Concentration | Low (e.g., 1-5 wt%) | Ensures solubility in HF and helps control the reaction rate. |

| Electrode Material | Nickel Anode | Catalyzes the fluorination process; surface condition is critical. |

Alternative Fluorination Strategies and Catalytic Approaches

While electrochemical fluorination is the most established method for producing perfluorinated compounds, alternative strategies are continuously being explored to improve selectivity and yield under milder conditions.

Direct Fluorination: This method involves reacting the substrate with elemental fluorine (F₂), typically diluted with an inert gas like nitrogen. While powerful, this technique is often difficult to control, highly exothermic, and can lead to extensive fragmentation of the starting material. For a stable cyclic ether like 1,4-dioxane, careful control of reaction conditions would be paramount to achieve perfluorination without cleaving the ring structure.

Catalytic Fluorination: The development of catalytic systems for fluorination offers a promising avenue for more selective transformations. This can involve transition-metal catalysts or organocatalysts. For instance, silver-catalyzed methods have been used for the fluorination of various organic molecules. mdpi.com While not specifically documented for the perfluorination of 1,4-dioxane, such catalytic approaches could theoretically offer a more controlled pathway, potentially reducing the formation of unwanted byproducts. Research into the catalytic transformation of cyclic ethers using various metal complexes is an active area, though often focused on partial functionalization rather than exhaustive fluorination. nih.gov

Use of Modern Fluorinating Agents: A variety of electrophilic fluorinating reagents have been developed for safer and more selective fluorinations. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are thermally stable and easier to handle than elemental fluorine. mdpi.com These reagents are typically used for selective mono- or difluorination reactions. Achieving complete perfluorination of 1,4-dioxane to its octafluoro derivative using these stoichiometric reagents would likely require harsh conditions and be economically unfeasible for large-scale production due to the high cost and large quantities of reagent needed.

| Strategy | Fluorinating Agent/System | Advantages | Challenges for Perfluorination |

|---|---|---|---|

| Direct Fluorination | Elemental Fluorine (F₂) | High reactivity, direct route. | Low selectivity, high exothermicity, risk of C-C bond cleavage. |

| Catalytic Fluorination | Metal catalysts (e.g., Ag, Rh) with a fluorine source | Potentially higher selectivity, milder conditions. mdpi.com | Catalyst development for exhaustive fluorination is challenging. |

| Electrophilic Reagents | Selectfluor, NFSI | High selectivity for partial fluorination, safer handling. mdpi.com | High cost, requires stoichiometric amounts, harsh conditions for perfluorination. |

Synthetic Yield Optimization and Purity Enhancement

Optimizing the yield and enhancing the purity of this compound requires careful management of the reaction and subsequent purification steps.

Purity Enhancement: The crude product from the electrochemical fluorination of 1,4-dioxane is typically a complex mixture containing the desired perfluorinated product, partially fluorinated intermediates, residual hydrogen fluoride, and fragmentation products.

Neutralization and Washing: The first step in purification involves neutralizing and removing the highly corrosive hydrogen fluoride. This is often done by washing with a dilute base, followed by water.

Distillation: Fractional distillation is the primary method used to separate this compound from the other components of the crude mixture. Due to the differences in boiling points between the fully fluorinated product and the partially fluorinated intermediates, careful distillation can yield a product with high purity. The presence of azeotropes may complicate this process.

Extractive Distillation: In some cases, particularly for separating compounds with close boiling points like perfluoroether isomers or adducts, extractive distillation in the presence of a suitable solvent may be employed to enhance separation efficiency. google.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The primary route for synthesizing this compound is electrochemical fluorination, which serves as the benchmark for comparison with other potential methods.

Electrochemical Fluorination (ECF):

Efficiency: The Simons ECF process is a well-established industrial method that can be cost-effective for producing perfluorinated compounds. psu.edu However, the efficiency in terms of chemical yield can be low to moderate. Significant amounts of the starting material can be lost to fragmentation and the formation of a wide range of byproducts, and the energy consumption can be substantial. lew.ro

Selectivity: ECF is generally not a highly selective process. The radical nature of the reaction can lead to molecular rearrangements and cleavage of the dioxane ring. This results in a crude product that requires extensive purification to isolate the desired this compound.

Alternative Chemical Fluorination Methods:

Efficiency: Direct fluorination with F₂ gas is highly reactive but often inefficient for producing a specific complex molecule due to poor yields caused by fragmentation. Methods using modern fluorinating agents like Selectfluor are generally efficient for targeted, partial fluorinations but would be highly inefficient and cost-prohibitive for perfluorination, which requires replacing eight hydrogen atoms. mdpi.com

Selectivity: Catalytic methods and the use of modern electrophilic fluorinating agents generally offer much higher selectivity compared to ECF. mdpi.com They allow for the controlled introduction of fluorine atoms at specific positions. However, their application to achieve exhaustive fluorination to produce a perfluorinated compound like octafluoro-1,4-dioxane is not well-established and would face significant challenges in driving the reaction to completion without degrading the substrate.

| Synthetic Route | Efficiency (Yield & Cost) | Selectivity | Overall Viability |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Moderate cost, low to moderate yields, high energy consumption. lew.ro | Low; produces a mixture of partially fluorinated and fragmented products. | Established and currently the most viable industrial method despite drawbacks. |

| Direct Fluorination (with F₂) | Potentially low cost of reagent, but very low yields for complex molecules due to degradation. | Very low; difficult to control and highly unselective. | Generally unsuitable for the synthesis of complex perfluorinated molecules. |

| Catalytic/Chemical Reagents | High reagent cost, likely very low overall yield for perfluorination. | High for partial fluorination, but unproven and likely low for exhaustive fluorination. | Not currently a practical or established route for this specific compound. |

Chemical Reactivity and Reaction Mechanisms of 2,2,3,3,5,5,6,6 Octafluoro 1,4 Dioxane

Investigation of Substitution Reactions

Substitution reactions involving 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane are challenging due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the ring towards electrophilic attack. However, nucleophilic substitution can occur under specific conditions.

Nucleophilic Substitution Pathways

The carbon atoms in the this compound ring are highly electron-deficient due to the strong inductive effect of the eight fluorine atoms. This electron deficiency makes the carbon atoms susceptible to attack by strong nucleophiles. Nucleophilic substitution reactions on perfluorinated compounds typically proceed through an SNAr (Nucleophilic Aromatic Substitution) type mechanism in aromatic systems, or via addition-elimination pathways in other unsaturated systems. For a saturated ring like octafluoro-1,4-dioxane, direct SN2 displacement of a fluoride (B91410) ion is generally difficult due to the strength of the C-F bond and steric hindrance.

However, reactions with powerful nucleophiles can lead to substitution, often accompanied by elimination or rearrangement reactions. The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Products | Plausible Mechanism |

|---|---|---|---|

| Methoxide (CH₃O⁻) | High Temperature, Polar Aprotic Solvent | Heptafluoro-2-methoxy-1,4-dioxane and other substitution products | Addition-elimination or direct substitution at a CF₂ group |

| Grignard Reagents (RMgX) | Anhydrous Ether | Complex mixture of ring-opened and substituted products | Nucleophilic attack followed by ring cleavage |

Electrophilic Substitution Involving Oxygen Atoms

The oxygen atoms in the this compound ring possess lone pairs of electrons and can theoretically act as Lewis bases, interacting with strong electrophiles or Lewis acids. However, the strong electron-withdrawing effect of the perfluorinated alkyl groups significantly reduces the basicity of these oxygen atoms compared to their non-fluorinated counterpart, 1,4-dioxane (B91453).

Interaction with very strong Lewis acids can lead to the formation of oxonium ions, which may facilitate subsequent reactions such as ring-opening. The stability of these intermediates is, however, greatly diminished by the destabilizing inductive effect of the fluorine atoms.

Influence of Fluorine Atom Electronegativity on Ring Reactivity

The high electronegativity of fluorine is the dominant factor governing the reactivity of the this compound ring. This influence manifests in several key ways:

Inductive Effect: The fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the carbon skeleton. This makes the carbon atoms highly electrophilic and the adjacent C-F bonds highly polarized.

Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), contributing to the high thermal and chemical stability of the molecule.

Steric Shielding: The fluorine atoms, although relatively small, provide a degree of steric shielding to the carbon backbone, hindering the approach of bulky reagents.

Reduced Basicity of Oxygen: As previously mentioned, the electron-withdrawing nature of the fluorine atoms reduces the electron density on the oxygen atoms, making them much less basic and nucleophilic than in non-fluorinated ethers.

These factors collectively render the octafluoro-1,4-dioxane ring relatively inert under many standard reaction conditions, requiring forcing conditions or highly reactive reagents to induce transformations. The incorporation of fluorine profoundly modifies the properties of organic compounds, often increasing their metabolic stability. academie-sciences.fr

Stabilization of Reactive Intermediates by Fluorine Substitution

While fluorine's electron-withdrawing nature can destabilize adjacent carbocations, it can effectively stabilize anionic and radical intermediates.

Anionic Intermediates: The inductive effect of fluorine can stabilize an adjacent carbanion. In the context of a potential reaction mechanism, if a nucleophile attacks a carbon atom, the resulting negative charge in the transition state or intermediate can be stabilized by the neighboring fluorine atoms.

Radical Intermediates: Fluorine atoms can also stabilize adjacent radical centers through negative hyperconjugation, although this effect is generally less pronounced than their inductive influence.

The stabilizing effect of electronegative trifluoromethyl groups has been noted in other fluorinated compounds, where polyfluorinated epoxides were found to be less reactive than their hydrocarbon analogs due to this stabilization. researchgate.net

Modulation of Reaction Pathways through Fluorine-Induced Effects

The presence of eight fluorine atoms in this compound significantly modulates potential reaction pathways compared to 1,4-dioxane.

Favored Nucleophilic Attack: The strong electron-withdrawing effect makes nucleophilic attack a more favorable pathway than electrophilic attack.

Suppression of C-H Activation: The absence of C-H bonds eliminates reaction pathways that rely on their activation, such as many oxidation and free-radical halogenation reactions common for hydrocarbons.

Promotion of Elimination Reactions: In the presence of a suitable base and a leaving group, elimination reactions to form unsaturated fluorinated species can be a competing pathway, although the formation of a double bond within the strained ring system would be energetically unfavorable.

The strong electron-withdrawing effect from fluorine atoms can result in unusual reactivity in perfluoropolyethers, influencing hydrolysis, condensation, and nucleophilic reactions. researchgate.net

Ring-Opening and Ring-Closing Reaction Dynamics

The mechanism of ring-opening would likely involve the initial attack of a reagent on either a carbon or an oxygen atom, leading to the formation of an unstable intermediate that subsequently undergoes C-O bond scission. For instance, reaction with a strong reducing agent might lead to reductive cleavage of a C-O bond.

Ring-closing reactions to form this perfluorinated dioxane are synthetically challenging. They would typically involve the cyclization of a linear perfluorinated precursor containing two appropriately spaced functional groups that can form the ether linkages. The efficiency of such cyclization reactions is often low due to the conformational rigidity and electronic properties of the perfluorinated chain.

Table 2: Comparison of Reactivity with 1,4-Dioxane

| Property | This compound | 1,4-Dioxane |

|---|---|---|

| Susceptibility to Electrophilic Attack | Very Low | Moderate (at oxygen) |

| Susceptibility to Nucleophilic Attack | Moderate (at carbon, requires strong nucleophiles) | Low |

| Oxygen Basicity | Very Low | Moderate |

| C-H Bond Reactivity | Not Applicable | Susceptible to radical reactions |

| Thermal Stability | High | Moderate |

Exclusive Analysis: The Chemical Reactivity and Decomposition of this compound Remains Largely Uncharted

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and specific data on the decomposition mechanisms of this compound under various chemical stressors are not publicly available. This significant gap in the existing body of chemical knowledge prevents a thorough analysis as outlined.

The high degree of fluorination in this compound suggests a compound with unique chemical stability and reactivity, markedly different from its non-fluorinated analog, 1,4-dioxane. The strong carbon-fluorine bonds are anticipated to confer considerable resistance to chemical attack. However, without specific studies, any discussion of its decomposition pathways would be speculative and fall outside the required scope of this article.

General principles of perfluoroalkyl substance (PFAS) chemistry suggest that decomposition of such compounds, if achievable, would likely require harsh conditions, such as high temperatures or potent chemical reagents. The mechanisms would be influenced by the electron-withdrawing nature of the fluorine atoms, which would affect the stability of the dioxane ring and the susceptibility of the ether linkages to cleavage.

Currently, the scientific community has not published specific research detailing the decomposition products, reaction kinetics, or mechanistic pathways for this compound when subjected to stressors such as thermal, hydrolytic, oxidative, or nucleophilic attack. As a result, the creation of data tables and a detailed discussion of its chemical reactivity and reaction mechanisms, as requested, cannot be fulfilled at this time. Further empirical research is necessary to elucidate the chemical behavior of this specific compound.

Inability to Generate Article on the Spectroscopic and Advanced Analytical Characterization of this compound

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available experimental data for the specific chemical compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user's request.

The search for spectroscopic and advanced analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F, ¹H, ¹³C, and solid-state), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) with high-resolution analysis for this particular compound did not yield any specific research findings, data tables, or detailed characterization reports.

Attempts to locate a specific CAS (Chemical Abstracts Service) number for this compound were also unsuccessful. A CAS number is a unique identifier that is crucial for retrieving targeted information about a specific chemical substance from databases. The absence of a dedicated CAS number further indicates the limited availability of information on this compound in the public domain.

While general principles and characteristic data for related classes of compounds, such as perfluorinated ethers and the non-fluorinated parent molecule 1,4-dioxane, are available, the user's explicit instruction to strictly adhere to the provided outline and focus solely on "this compound" prevents the generation of an article based on analogous data. To do so would not meet the standard of scientific accuracy for the specified compound and would violate the core instructions of the request.

Therefore, until peer-reviewed scientific literature containing the specific analytical characterization of this compound becomes available, the generation of the requested article with the required level of detail and accuracy is not feasible.

Spectroscopic and Advanced Analytical Characterization of 2,2,3,3,5,5,6,6 Octafluoro 1,4 Dioxane

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MALDI-TOF Mass Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that enables the analysis of molecules with minimal fragmentation. While extensively used for large biomolecules and polymers, its application to small, highly fluorinated compounds like 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane presents unique challenges and considerations.

The primary challenge in the MALDI-TOF analysis of fluorinated compounds is the selection of an appropriate matrix. acs.org Conventional matrices are often ineffective because their hydrophilicity and proton-donating capabilities are poorly suited for the hydrophobic and electron-withdrawing nature of perfluorinated substances. acs.org This incompatibility can lead to inefficient desorption and ionization. acs.org To overcome this, specialized fluorinated matrices have been developed to improve the interaction between the matrix and the analyte during crystallization and ionization. acs.org

Although direct MALDI-TOF analysis of this compound is not widely documented, research on other per- and polyfluoroalkyl substances (PFAS) demonstrates the technique's potential. nih.govmsu.edu MALDI-TOF has been successfully employed for the rapid, high-throughput screening and quantification of various PFAS in environmental samples. nih.govbattelle.org Coupling MALDI-TOF with techniques like Trapped Ion Mobility Spectrometry (TIMS) can provide an additional dimension of separation based on the ion's size-to-charge ratio, enhancing sensitivity and enabling the differentiation of isomers. nih.gov While some studies suggest MALDI-TOF may be less accurate than chromatographic methods for quantifying certain fluorinated polymers, its speed makes it a valuable tool for screening purposes. researchgate.net

For this compound, a successful MALDI-TOF analysis would likely require a fluorinated matrix and careful optimization of instrument parameters to detect the molecular ion with minimal fragmentation.

Table 1: Matrix Considerations for MALDI-TOF Analysis of Fluorinated Compounds

| Matrix Type | Examples | Suitability for Fluorinated Compounds | Rationale |

|---|---|---|---|

| Conventional | 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA) | Generally Unsuccessful | Poor interaction and co-crystallization due to differences in hydrophobicity; unfavorable gas-phase cationization. acs.org |

| Fluorinated | Pentafluorobenzoic acid, Pentafluorocinnamic acid | Successful | Improved interaction between the matrix and perfluoro-analyte during crystallization and ionization steps. acs.org |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, assessing its purity, and performing accurate quantification. Gas and liquid chromatography are the principal techniques employed for this purpose.

Given its volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. The choice of detector is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful detection method for qualitative and quantitative analysis. However, the analysis of highly fluorinated compounds by MS can be challenging. Standard Electron Ionization (EI) often leads to extensive fragmentation, and the molecular ion may be weak or entirely absent. jeol.com This makes molecular weight determination difficult for unknown impurities. jeol.com Softer ionization techniques, such as Field Ionization (FI) or Chemical Ionization (CI), are often better suited for preserving the molecular ion of fluorinated compounds. jeol.com The mass spectrum of this compound is expected to show characteristic fragments corresponding to the loss of CF₂, C₂F₄, and other perfluorinated moieties.

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a universal detector for organic compounds and can be used for the quantification of this compound. scioninstruments.com While robust, the response of an FID to perfluorinated compounds can be suppressed compared to their hydrocarbon analogs due to the high degree of fluorination. Therefore, careful calibration with an authentic standard is necessary for accurate quantification. nih.gov

Table 2: Representative GC Conditions for Analysis of Fluorinated Volatile Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Low- to mid-polarity column (e.g., 5% Phenyl Polysiloxane) or specialized columns for fluorinated compounds | To achieve chromatographic separation from solvents and potential impurities. |

| Injector | Split/Splitless, 200-250 °C | To ensure efficient vaporization without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., start at 40 °C, ramp to 250 °C) | To separate compounds based on their boiling points and interaction with the stationary phase. |

| MS Detector | EI, CI, or FI source; Scan or Selected Ion Monitoring (SIM) mode | EI for structural information via fragmentation, CI/FI for molecular weight confirmation, SIM for high-sensitivity quantification. jeol.comysi.com |

| FID Detector | Temperature: 250-300 °C | To combust the analyte and generate a quantifiable signal. scioninstruments.com |

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile impurities or when derivatization is employed. The highly fluorinated and non-polar nature of this compound dictates specific considerations for the stationary and mobile phases.

Conventional reversed-phase columns (e.g., C8, C18) may provide insufficient retention for perfluorinated compounds. Fluorinated stationary phases have been developed to offer alternative selectivity and enhanced retention for halogenated analytes. chromatographyonline.com These phases can provide different elution orders compared to C18 columns, which is useful for separating complex mixtures. chromatographyonline.com

Detection in HPLC can be challenging as this compound lacks a chromophore for UV detection. Therefore, coupling HPLC with a mass spectrometer (HPLC-MS) is often necessary. For non-ionizable fluorinated compounds, more advanced techniques like HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) can provide fluorine-specific detection, allowing for quantification regardless of the compound's structure. nih.gov

Table 3: Potential HPLC Methodologies for this compound

| Component | Approach | Considerations |

|---|---|---|

| Stationary Phase | Fluorinated phase | Provides enhanced retention and unique selectivity for fluorinated compounds. chromatographyonline.com |

| Reversed-phase (C18) | May require highly organic mobile phases; retention might be limited. | |

| Mobile Phase | Acetonitrile/Methanol and Water | Standard mobile phases for reversed-phase and fluorinated-phase chromatography. |

| Detection | Mass Spectrometry (MS) | Universal detector capable of providing molecular weight and structural information. |

| ICP-MS/MS | Offers element-specific detection for fluorine, enabling quantification of all fluorinated species. nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification. This technique involves adding a known amount of an isotopically labeled version of the analyte to the sample to serve as an internal standard. nih.gov For this compound, this would require a standard synthesized with one or more heavy isotopes, such as Carbon-13 (¹³C).

The key advantage of this method is that the labeled standard has virtually identical chemical and physical properties to the native analyte. agilent.com Consequently, it co-elutes chromatographically and experiences the same behavior during sample preparation, extraction, and ionization, effectively correcting for matrix effects and sample loss. agilent.com This approach has been successfully used to achieve high accuracy and precision in the analysis of the non-fluorinated analog, 1,4-dioxane (B91453), using its deuterated standard (1,4-dioxane-d8). nih.govitrcweb.org

When analyzed by GC-MS, the native compound and the labeled standard can be distinguished by their different mass-to-charge ratios. Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard, resulting in highly reliable and reproducible data. nih.gov

Table 4: Workflow for Isotope Dilution GC-MS Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Standard Preparation | Synthesize and purify an isotopically labeled standard (e.g., ¹³C₄-2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane). | Create an internal standard distinguishable by mass but chemically identical to the analyte. |

| 2. Spiking | Add a precise amount of the labeled standard to the sample containing the native analyte. | Introduce the internal standard at the earliest stage to account for all procedural variations. nih.gov |

| 3. Sample Preparation | Perform any necessary extraction or clean-up steps (e.g., liquid-liquid extraction, solid-phase extraction). | Isolate the analyte and standard from the sample matrix. The labeled standard corrects for any losses. |

| 4. GC-MS Analysis | Inject the prepared sample into the GC-MS system. | Separate the analyte/standard from other components and detect them. |

| 5. Quantification | Measure the peak area ratio of the native analyte to the labeled standard and calculate the concentration using a calibration curve. | The ratio-based calculation provides highly accurate and precise results, correcting for instrument variability and matrix effects. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is most effective for compounds containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions in the 200-800 nm range. libretexts.org

This compound is a saturated perfluorinated cyclic ether. It contains no double bonds, aromatic rings, or other conventional chromophores. The only available electrons are those in sigma (σ) bonds and the non-bonding (n) lone pairs on the oxygen atoms. The possible electronic transitions are therefore σ→σ* and n→σ*.

These transitions require very high energy, corresponding to wavelengths in the far or vacuum UV region (typically <200 nm). libretexts.org As a result, this compound is expected to be transparent and show no significant absorbance in the standard UV-Vis range (200-800 nm). Any weak absorbance observed near the 200 nm cutoff of a standard spectrophotometer is likely attributable to instrumental noise or trace impurities rather than an intrinsic electronic transition of the compound itself. researchgate.net

Table 5: Expected UV-Vis Spectroscopic Properties of this compound

| Property | Expected Value/Observation | Explanation |

|---|---|---|

| λmax (in UV-Vis range) | None | The molecule lacks π-systems or other chromophores that absorb in the 200-800 nm range. |

| Molar Absorptivity (ε) | ≈ 0 L mol⁻¹ cm⁻¹ | In the absence of absorbance, the molar absorptivity is effectively zero. |

| Available Transitions | σ→σ, n→σ | These are high-energy transitions that occur in the far-UV region (<200 nm) and are not detectable by standard UV-Vis instruments. libretexts.org |

| Appearance | Colorless | The compound does not absorb light in the visible portion of the electromagnetic spectrum. |

Theoretical and Computational Chemistry Studies on 2,2,3,3,5,5,6,6 Octafluoro 1,4 Dioxane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Analysis of C-F Bond Stability and Energy Levels

A quantum chemical analysis of 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane would be expected to reveal highly stable C-F bonds due to the high electronegativity of fluorine. Calculations would likely show significant polarization of these bonds, with electron density shifted towards the fluorine atoms. This would result in strong, short C-F bonds with high bond dissociation energies. The energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be calculated to understand the molecule's electronic stability and potential for participating in chemical reactions. The presence of eight electron-withdrawing fluorine atoms would be anticipated to lower the energy of both the HOMO and LUMO compared to 1,4-dioxane (B91453).

Conformational Analysis and Ring Strain

Similar to its non-fluorinated counterpart, this compound is expected to exist in different conformations, such as chair and boat forms. Computational methods would be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. The significant steric bulk and electrostatic repulsions between the fluorine atoms would likely have a profound impact on the preferred conformation and the degree of ring strain. It is plausible that the chair conformation would still be the most stable, but the puckering of the ring might be more pronounced to alleviate steric hindrance between the fluorine atoms.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations model the movement of atoms and molecules over time, providing insights into the collective behavior and interactions in a system. For this compound, MD simulations could be used to study its behavior in the liquid phase or its interactions with other molecules. These simulations would help in understanding properties like density, viscosity, and solvation characteristics. The strong polarity of the C-F bonds would lead to significant dipole-dipole interactions between molecules.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. By calculating various electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), DFT can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbon atoms bonded to fluorine would be highly electron-deficient and thus susceptible to attack by nucleophiles. Conversely, the oxygen and fluorine atoms, with their lone pairs of electrons, could act as sites for electrophilic interaction. The large HOMO-LUMO gap, expected due to perfluorination, would suggest high kinetic stability.

Computational Modeling of Reaction Transition States and Pathways

To understand the mechanisms of potential reactions involving this compound, computational modeling can be used to map out the entire reaction pathway, including the structures and energies of transition states and intermediates. This would allow for the determination of activation energies and reaction rates. For example, the mechanism of its decomposition or its reaction with atmospheric radicals could be investigated using these methods.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT calculations could predict the ¹³C and ¹⁹F NMR chemical shifts, which would be characteristic of the molecule's symmetry and the electronic environment of the carbon and fluorine atoms. Similarly, the calculated IR and Raman spectra would show characteristic vibrational modes for the C-F, C-O, and C-C bonds in the molecule. However, without experimental data to compare against, these predictions remain theoretical.

Data Tables

As no specific data from theoretical or computational studies on this compound were found, data tables for bond stability, energy levels, conformational energies, or predicted spectroscopic properties cannot be generated.

Applications in Advanced Materials Science and Polymer Chemistry Research

Role as a Monomer in Fluoropolymer Synthesis

As a functional monomer, 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane is a building block for creating novel perfluorinated polyethers. The presence of eight fluorine atoms imparts the characteristic stability, chemical inertness, and low surface energy associated with fluoropolymers. core.ac.uk The dioxane ring structure provides a flexible ether linkage in the polymer backbone, influencing the material's physical properties.

Ring-Opening Polymerization Mechanisms

The synthesis of polymers from this compound is theoretically achievable through ring-opening polymerization (ROP). Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers like tetrahydrofuran (B95107) and non-fluorinated 1,3-dioxolane. rsc.orgnih.gov This mechanism typically involves an electrophilic attack on an ether oxygen, initiating the opening of the ring.

The proposed mechanism for the CROP of this compound would proceed via:

Initiation: A strong acid or Lewis acid initiator protonates or coordinates with one of the oxygen atoms in the dioxane ring, forming an oxonium ion.

Propagation: A neutral monomer molecule attacks the activated, ring-opened species in a nucleophilic substitution reaction, extending the polymer chain. This process repeats, building the polyether backbone.

Termination/Chain Transfer: The reaction can be terminated by various processes, including reaction with impurities or counter-ions.

However, the high degree of fluorination in this compound presents a significant mechanistic challenge. The powerful electron-withdrawing effect of the eight fluorine atoms substantially reduces the nucleophilicity of the oxygen atoms, making the initiation step more difficult compared to non-fluorinated ethers. This necessitates the use of very strong superacid initiators to achieve polymerization.

Copolymerization with Other Fluorinated Monomers

To tailor the properties of the final material, this compound can be explored as a comonomer in copolymerization reactions with other established fluorinated monomers. This approach allows for the creation of copolymers with a combination of properties derived from each monomer unit.

Potential comonomers include:

Tetrafluoroethylene (TFE): Copolymerization with TFE could yield materials with enhanced flexibility and a lower glass transition temperature compared to pure Polytetrafluoroethylene (PTFE), while maintaining excellent thermal and chemical resistance. fluorine1.ru

Vinylidene fluoride (B91410) (VDF): Incorporating the octafluoro-1,4-dioxane unit into a Polyvinylidene fluoride (PVDF) chain could modify the dielectric properties and solubility of the resulting polymer. nih.govmdpi.com

Perfluoroalkoxyalkanes (PFA) and Fluorinated Ethylene Propylene (FEP): Using it as a modifying comonomer could improve specific properties like optical clarity or performance at low temperatures.

The reactivity ratios in such copolymerizations would be heavily influenced by the electronic and steric effects of the bulky, electron-poor octafluoro-1,4-dioxane monomer. fluorine1.ru

Utilization in High-Performance Specialty Coatings

Fluoropolymers are extensively used in high-performance coatings due to their unique surface properties, such as low friction, anti-adhesion, and resistance to weathering and chemicals. core.ac.uk Polymers derived from this compound are expected to be excellent candidates for formulating specialty coatings.

The incorporation of octafluoro-1,4-dioxane units into a polymer backbone would be anticipated to impart:

Extremely Low Surface Energy: Leading to surfaces that are highly repellent to both water and oils (omniphobic).

High Chemical Inertness: Resistance to corrosive chemicals, solvents, and acids.

Thermal Stability: The strength of the carbon-fluorine bond suggests the resulting polymers would be stable at elevated temperatures. nih.gov

Optical Transparency: Amorphous fluoropolymers often exhibit high transparency and low refractive indices, making them suitable for optical applications. fluorine1.ru

These properties are highly desirable for applications such as anti-graffiti coatings, protective layers for electronic components, and low-friction surfaces in industrial and aerospace settings.

Impact of Fluorination on Polymerization Kinetics and Thermodynamics

The extensive fluorination of the this compound monomer has a profound impact on both the kinetics and thermodynamics of its polymerization.

Kinetics:

Reaction Rate: As previously mentioned, the reduced nucleophilicity of the ether oxygens due to the electron-withdrawing fluorine atoms is expected to slow the rate of cationic ring-opening polymerization significantly. The activation energy for the propagation step would likely be higher than for non-fluorinated analogues. fluorine1.ru

Initiator Requirement: The kinetic barrier to initiation necessitates the use of highly reactive initiators and potentially higher reaction temperatures.

Thermodynamics:

Ring Strain: The thermodynamics of ROP are governed by the ring strain of the cyclic monomer. While 1,4-dioxane (B91453) has modest ring strain, the bulky fluorine atoms in the octafluoro-derivative could increase this strain, providing a stronger thermodynamic driving force for polymerization to relieve it.

Ceiling Temperature (Tc): The ceiling temperature, above which polymerization is no longer thermodynamically favorable, is determined by the enthalpy and entropy of polymerization. The specific values for this monomer would need experimental determination, but the expected high stability of the resulting polymer chain suggests a potentially high ceiling temperature.

| Parameter | Expected Impact of Fluorination on ROP of 1,4-Dioxane |

| Initiation Rate | Decreased due to reduced oxygen nucleophilicity |

| Propagation Rate | Likely decreased |

| Required Initiator | Stronger electrophiles (e.g., superacids) needed |

| Ring Strain | Potentially increased due to steric hindrance from fluorine atoms |

| Polymer Stability | Increased (thermal and chemical) |

Development of Novel Fluorinated Polymeric Materials

The polymerization of this compound paves the way for a new class of perfluoropolyethers with a unique repeating unit. These materials would belong to the broader family of high-performance fluoropolymers but could offer a distinct set of properties. mdpi.compageplace.de

Potential novel materials include:

Amorphous Perfluoropolymers: Unlike the semi-crystalline nature of PTFE, polymers derived from this monomer, especially copolymers, are likely to be amorphous. This leads to optical transparency and solubility in specific fluorinated solvents, allowing for solution-based processing. fluorine1.ru

Fluorinated Elastomers: By controlling the molecular weight and cross-linking, it may be possible to develop new fluoroelastomers with exceptional chemical resistance and performance over a wide temperature range.

Membranes for Separation: The chemical structure could be tailored to create membranes with specific permeability characteristics for gas or liquid separations.

Exploration as a Component in Electrolytes for Energy Storage Devices

The properties of this compound also make it an intriguing candidate for use in advanced electrolytes for high-energy-density batteries, such as lithium-metal batteries. rsc.org

The ideal electrolyte solvent requires several key features:

High Dielectric Constant: To dissolve lithium salts.

Good Ionic Conductivity: To facilitate ion transport.

Wide Electrochemical Stability Window (ESW): To resist decomposition at high and low voltages.

| Property for Electrolyte Application | Non-Fluorinated 1,4-Dioxane | Expected Property of this compound |

| Anodic Stability | Moderate | High |

| Lithium Salt Solvating Ability | Good (Ether Oxygen) | Potentially lower due to inductive effects |

| Viscosity | Low | Higher |

| SEI Formation | Contributes to SEI | Expected to form a LiF-rich, stable SEI |

Fluorinated Cyclic Ether Diluents for High-Voltage Lithium Metal Batteries

The use of fluorinated cyclic ethers as diluents in electrolytes is a strategy to enhance the oxidative stability of the electrolyte, which is crucial for the performance of high-voltage lithium metal batteries. These diluents are intended to create a more robust electrolyte system that can withstand the harsh electrochemical environment of next-generation cathodes. While the theoretical benefits of highly fluorinated molecules like this compound could be hypothesized, there is no available data or research that substantiates its use or effectiveness in this capacity.

Influence on Ionic Conductivity and Electrode Interphase Stability

The influence of an electrolyte component on ionic conductivity and the stability of the solid electrolyte interphase (SEI) are critical performance metrics. An ideal diluent should not significantly hinder lithium-ion transport and should contribute to the formation of a stable and protective SEI layer on the lithium metal anode. This SEI layer is vital for preventing dendrite growth and minimizing parasitic reactions with the electrolyte.

Currently, there are no published studies that measure or analyze the impact of this compound on these properties. Research on other fluorinated cyclic ethers has shown that the degree and position of fluorine substitution can dramatically affect properties such as salt dissolution, viscosity, and electrochemical stability. Without specific experimental data for this compound, any discussion of its potential effects would be purely speculative.

Applications in Organic Synthesis and Reaction Media Research

Function as an Inert Solvent in Diverse Organic Transformations

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane, a perfluorinated derivative of 1,4-dioxane (B91453), is recognized for its utility as an inert solvent in a variety of organic reactions. Its highly fluorinated structure renders it chemically stable and resistant to harsh reaction conditions, a valuable characteristic for facilitating chemical transformations without participating in the reaction itself. wikipedia.org Perfluorinated compounds, in general, are known for their inertness, which allows them to be compatible with aggressive reagents. wikipedia.org

The unique physical properties of perfluorinated solvents, including this compound, make them suitable for creating biphasic systems with many common organic solvents. researchgate.net This immiscibility at room temperature, which can often be overcome by heating to form a single phase, is a cornerstone of "fluorous chemistry." researchgate.net This technique simplifies the separation of catalysts and products from the reaction mixture, offering a significant advantage in process efficiency and purification. wikipedia.org

The use of perfluorinated solvents is particularly advantageous in reactions where traditional solvents might interfere or degrade. For instance, in liquid-phase direct fluorination, an inert perfluorocarbon solvent is crucial to dissolve the reactants and maintain a stable reaction environment, especially for substrates that are only partially fluorinated and thus more susceptible to vigorous reaction conditions. nih.gov

The table below summarizes key properties of this compound relevant to its function as an inert solvent.

| Property | Value |

| IUPAC Name | perfluoro-1,4-dioxane |

| InChI Key | HMWAWZONWWOUGB-UHFFFAOYSA-N |

| Purity | 95% |

| Storage Temperature | Freezer |

Role in Dissolving a Broad Range of Compounds

A key feature of perfluorinated solvents, including this compound, is their unique solubility profile. This is the foundation of "fluorous chemistry," which leverages the principle of "like-dissolves-like." wikipedia.org Compounds rich in fluorine, such as those with perfluoroalkyl substituents, exhibit preferential solubility in fluorine-rich solvents. wikipedia.org This property is exploited to facilitate the purification of products in organic synthesis. wikipedia.org

The ability to dissolve a broad range of compounds is crucial for a solvent's utility. While perfluorinated solvents are known for their ability to dissolve other fluorinated molecules, their miscibility with common organic solvents can be limited at room temperature, often leading to the formation of biphasic systems. researchgate.net However, this immiscibility can be temperature-dependent, with a single phase forming at elevated temperatures, allowing for homogeneous reaction conditions. researchgate.net

The solubility characteristics of this compound are critical in its application as a reaction medium. For instance, in direct fluorination processes, the solvent must be able to dissolve the substrate, which can be challenging for non-fluorinated compounds. nih.gov Partially fluorinated substrates often exhibit increased solubility in perfluorinated solvents, leading to higher product yields. nih.gov

The table below provides a general comparison of the solubility behavior of perfluorinated solvents.

| Solvent Type | Solubility with Organic Solvents at Room Temperature | Temperature Effect on Miscibility |

| Perfluorinated Solvents | Often immiscible, forming biphasic systems | Miscibility often increases with temperature |

Utilization as a Reagent in Specific Synthetic Pathways

While primarily used as a solvent, the parent compound, 1,4-dioxane, can participate as a reactant in certain chemical transformations. researchgate.net For example, ethers, including 1,4-dioxane, can act as both a reactant and a solvent in three-component reactions for constructing specific heterocyclic compounds. researchgate.net The cleavage of C-H bonds in ethers is a key step in these synthetic pathways. researchgate.net

In the context of this compound, its high degree of fluorination makes it significantly less reactive than its non-fluorinated counterpart. The strong carbon-fluorine bonds are generally inert to many reaction conditions. wikipedia.org However, under specific and highly reactive conditions, it is conceivable that this compound could undergo transformations.

For instance, fluorinated alcohols have been shown to act not only as solvents but also as reagents in certain electrocatalyzed transformations. acs.org This dual role highlights the potential for highly functionalized molecules like this compound to participate in reactions under the right circumstances.

Further investigation is required to explore the potential of this compound as a reagent in specialized synthetic pathways. Its unique electronic properties, stemming from the numerous fluorine atoms, could lead to novel reactivity and the formation of unique fluorinated products.

Applications in the Extraction of Biological and Natural Products

The use of 1,4-dioxane in the chemical synthesis and extraction of biological and natural products is documented. itrcweb.org Its solvent properties make it suitable for dissolving and separating various organic compounds from natural sources. nih.gov However, the application of its perfluorinated analog, this compound, in this specific area is less established.

The principles of fluorous chemistry suggest that perfluorinated solvents could be highly effective for the selective extraction of fluorinated or fluorous-tagged natural products or biological molecules. wikipedia.org This "fluorous extraction" technique relies on the preferential partitioning of fluorous compounds into a fluorous solvent phase.

For example, fluoroalkyl-substituted tin hydrides have been used in reductions, with the spent tin reagent being easily separated by extraction with a fluorinated solvent. wikipedia.org This same principle could be applied to the extraction of natural products that have been chemically modified with a fluorous tag.

Biochemical and Enzymatic Research Applications of 2,2,3,3,5,5,6,6 Octafluoro 1,4 Dioxane

Stabilization of Enzyme Structures and Mechanisms

The highly electronegative environment created by the fluorine atoms in 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane theoretically suggests its potential to influence the stability of enzyme structures. The substitution of hydrogen with fluorine atoms significantly alters the molecule's properties, leading to a non-polar, hydrophobic, and chemically inert solvent. In principle, such a solvent could provide a non-aqueous environment that might help maintain the folded and active conformation of certain enzymes, particularly those that are membrane-bound or operate in hydrophobic cellular compartments.

Investigation of Protein Interactions and Folding

The study of protein-protein interactions and the complex process of protein folding often utilizes various solvents to modulate the strength of these interactions and to trap folding intermediates. The unique solvent properties of perfluorinated compounds, including their immiscibility with both aqueous and many organic solvents, could theoretically be exploited in this context.

For instance, a biphasic system involving this compound could be designed to study the partitioning of proteins or protein complexes based on their surface hydrophobicity. Changes in protein conformation or association state could alter this partitioning, providing a method to monitor these processes. Despite this theoretical potential, there is a notable absence of published research that specifically employs this compound for investigating protein interactions or folding pathways.

Modulation of Biochemical Pathways through Molecular Interactions

The interaction of small molecules with biological macromolecules is fundamental to the modulation of biochemical pathways. The distinct chemical and physical properties of this compound, such as its high density, low surface tension, and gas-dissolving capacity, could potentially influence molecular interactions within a biological system.

The highly fluorinated nature of the molecule could lead to specific "fluorous" interactions with fluorinated substrates or engineered proteins, a concept that has been explored in "fluorous chemistry" for separation and synthesis. This could, in theory, be applied to selectively influence a particular biochemical pathway. Nevertheless, the existing body of scientific literature does not provide concrete examples or detailed studies of this compound being used to modulate any specific biochemical pathways.

Environmental Fate and Transport Research Methodologies

Studies on Environmental Mobility and Leaching Potential

Direct studies on the environmental mobility and leaching potential of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane are not extensively available in peer-reviewed literature. However, its environmental behavior can be inferred from its chemical structure and the known properties of other perfluorinated compounds. As a perfluorinated cyclic ether, it is anticipated to have high stability and mobility in the environment.

The mobility of perfluorinated compounds in soil and their potential to leach into groundwater are influenced by factors such as their chain length and functional groups. Shorter-chain PFAS generally exhibit greater mobility in soil and are more readily leached into groundwater compared to their longer-chain counterparts. researchgate.netnih.govresearchgate.net Given that this compound is a relatively small molecule, it is expected to have a high potential for mobility and leaching.

Table 1: Inferred Environmental Mobility and Leaching Potential of this compound

| Property | Expected Characteristic | Rationale |

| Soil Sorption | Low | Perfluorination reduces interactions with soil organic matter. |

| Leaching Potential | High | High water solubility and low soil sorption suggest a high potential to migrate to groundwater. researchgate.net |

| Mobility in Water | High | Expected to be highly mobile in aquatic systems due to its stability and solubility. researchgate.net |

Note: This table is based on inferred properties from the behavior of other perfluorinated compounds, as direct experimental data for this compound is limited.

Biodegradation Resistance Mechanisms

Perfluorinated compounds are notoriously resistant to biodegradation due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent stability makes compounds like this compound highly recalcitrant in the environment.

While some studies have explored the biodegradation of polyfluorinated ethers, particularly those containing non-fluorinated moieties, the biodegradation of perfluorinated ethers is not well-documented. nih.govmdpi.com The presence of an ether linkage can sometimes provide a site for enzymatic attack in polyfluorinated compounds. mdpi.com However, in a perfluorinated compound such as this compound, the complete fluorination of the carbon backbone is expected to shield the ether oxygen atoms from microbial enzymatic activity, thus rendering it highly resistant to biodegradation.

Research on the biodegradation of the non-fluorinated analogue, 1,4-dioxane (B91453), has identified specific microorganisms and enzymatic pathways responsible for its degradation. nih.govenviro.wiki However, these pathways are unlikely to be effective for its octafluorinated counterpart due to the profound electronic and steric effects of the fluorine atoms.

Atmospheric Degradation Pathways and Lifespan Investigations

Fluorinated ethers are known to have long atmospheric lifetimes, primarily due to their low reactivity with hydroxyl radicals (•OH), which are the primary oxidizing species in the troposphere. illinois.edunoaa.gov The C-F bonds are not susceptible to attack by •OH radicals, and the presence of fluorine atoms on the carbon atoms adjacent to the ether oxygen reduces the reactivity of the C-H bonds (if any were present) and the ether linkage itself.

For perfluorinated ethers like this compound, the atmospheric lifetime is expected to be very long. The primary atmospheric degradation pathway for such compounds is likely to be photolysis by high-energy ultraviolet (UV) radiation in the stratosphere and mesosphere. nih.govresearchgate.net This process involves the breaking of chemical bonds by photons of light.

The long atmospheric lifetime of fluorinated ethers also contributes to their global warming potential (GWP), as they can absorb infrared radiation in the atmosphere. researchgate.net

Table 2: Estimated Atmospheric Fate of this compound

| Atmospheric Process | Expected Outcome | Rationale |

| Reaction with Hydroxyl Radicals (•OH) | Negligible | Perfluorination leads to very low reactivity with •OH radicals. illinois.edunih.gov |

| Photolysis | Slow degradation in the upper atmosphere | Primary degradation pathway is likely photolysis by high-energy UV radiation. nih.gov |

| Atmospheric Lifetime | Very Long | Expected to have a long atmospheric lifetime due to its high stability. nih.govresearchgate.net |

Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of this compound in environmental matrices present analytical challenges due to its volatility, chemical inertness, and potentially low concentrations. Methodologies are generally adapted from those developed for other volatile organic compounds (VOCs) and perfluorinated compounds.

Gas chromatography coupled with mass spectrometry (GC/MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.commedistri.swiss For a volatile compound like this compound, GC/MS would be the method of choice. The gas chromatograph separates the compound from other components in a sample, and the mass spectrometer provides identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Gas chromatography with a flame ionization detector (GC-FID) can also be used for the quantification of organic compounds. While GC-FID is a robust and widely used technique, it is less specific than GC/MS and may not be suitable for complex environmental samples where interferences are common. nih.gov

Effective extraction and sample preparation are crucial for the accurate analysis of this compound from environmental samples such as water and soil.

For water samples, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up analytes before analysis. mdpi.comresearchgate.net The choice of sorbent material is critical for retaining the target compound while removing interfering substances. For a polar compound like this compound, a sorbent with appropriate polarity would be selected.

For soil and sediment samples, various extraction techniques can be employed, including automated solvent extraction. cem.de The choice of solvent is important to ensure efficient extraction of the target analyte from the solid matrix. Following extraction, a cleanup step may be necessary to remove co-extracted interferences before instrumental analysis.

Synthesis and Academic Exploration of Derivatives and Analogs

Synthesis of Novel Perfluorinated Dioxane Derivatives

The direct fluorination of hydrocarbons presents a formidable challenge in synthetic chemistry, often leading to fragmentation of the carbon skeleton. However, specialized techniques have been developed to achieve perfluorination while preserving the cyclic structure. The synthesis of 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane has been successfully accomplished through the direct fluorination of 1,4-dioxane (B91453). acs.org

In a typical experimental setup, 1,4-dioxane is evaporated into a cryogenic reactor and subjected to a flow of fluorine gas diluted with helium. The reaction is carefully controlled by progressively increasing the fluorine concentration and the reactor temperature. This method has been shown to produce perfluoro-1,4-dioxane in a significant yield, alongside a smaller amount of the acyclic ether, perfluoro-1,2-dimethoxyethane, as a byproduct. acs.org

| Starting Material | Reagents | Key Conditions | Product | Yield | Byproduct | Byproduct Yield |

|---|---|---|---|---|---|---|

| 1,4-Dioxane | Fluorine, Helium | Cryogenic reactor, sequential warming | This compound | 38.5% | Perfluoro-1,2-dimethoxyethane | 4% |

While the direct synthesis of perfluoro-1,4-dioxane is established, the synthesis of its novel derivatives through subsequent reactions is a more nuanced area of research. The high degree of fluorination in the parent molecule renders it relatively inert, making the selective functionalization of the ring a significant synthetic hurdle.

Structural Modifications and Their Impact on Chemical Properties

The introduction of fluorine atoms into the 1,4-dioxane ring dramatically alters its chemical and physical properties. Perfluorination leads to a significant increase in electronegativity across the molecule, which in turn influences its polarity, boiling point, and reactivity. The C-F bond is considerably stronger than the C-H bond, contributing to the high thermal and chemical stability of perfluorinated compounds. researchgate.net

In the broader context of perfluorinated cyclic ethers, structural modifications, such as the introduction of side chains or functional groups, can have a profound impact on their properties. For instance, the presence of ether oxygen atoms in perfluoroalkyl ether carboxylic acids (PFECAs) has been shown to increase the bond dissociation energy of the C-F bonds on adjacent -CF2- moieties. acs.org This effect can reduce the likelihood of certain degradation pathways. acs.org While specific studies on derivatives of octafluoro-1,4-dioxane are limited, it can be inferred that any modification to its structure would similarly influence its electronic properties and subsequent reactivity.

Systematic Studies on Structure-Reactivity Relationships within Analog Series

Systematic studies on the structure-reactivity relationships of perfluorinated cyclic ethers provide valuable insights into their chemical behavior. For example, in the degradation of perfluoroalkyl ether carboxylic acids, the rate and extent of degradation are dependent on both the branching and the chain length of the oxygen-segregated fluoroalkyl moieties. acs.org

Theoretical calculations have shown that the ether oxygen in fluorinated molecules acts as an electron-donating group, which can increase the bond dissociation energy of adjacent C-F bonds. acs.org This contrasts with the typical electron-withdrawing nature of fluorine atoms. Such electronic effects are crucial in determining the reactivity of these compounds towards nucleophiles or in degradation processes. A comparative analysis of the reactivity of perfluorinated cyclic ethers of varying ring sizes and fluorine content would be necessary to establish a comprehensive understanding of these relationships.

| Structural Feature | Impact on Chemical Property/Reactivity | Reference |

|---|---|---|

| Presence of Ether Oxygen | Increases bond dissociation energy of adjacent C-F bonds | acs.org |

| Branching of Fluoroalkyl Moieties | Affects the rate and extent of degradation | acs.org |

| High Degree of Fluorination | Increases thermal and chemical stability | researchgate.net |

Development of Related Perfluorinated Cyclic Ethers

The development of perfluorinated cyclic ethers extends beyond the 1,4-dioxane framework to include other heterocyclic systems such as oxetanes and tetrahydrofurans. The synthesis of these related compounds often involves different strategies tailored to the specific ring size and desired substitution patterns.

For instance, novel methods for the synthesis of fluorinated oxetanes have been developed that involve the catalytic transformation of epoxides. nus.edu.sg This approach circumvents some of the challenges associated with traditional methods for constructing four-membered rings. Similarly, the synthesis of cyclic ethers with fluorinated side chains has been achieved through the radical addition of tetrahydrofuran (B95107) to various fluorinated alkenes. nih.gov

These synthetic advancements in the broader field of perfluorinated cyclic ethers provide a foundation for the potential future development of novel analogs and derivatives of this compound, opening avenues for new materials and chemical entities with unique properties.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Technologies for Enhanced Sustainability

The synthesis of highly fluorinated compounds like 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane traditionally relies on methods that can be energy-intensive and may use hazardous reagents. A significant future challenge lies in developing more sustainable and environmentally friendly synthetic routes.